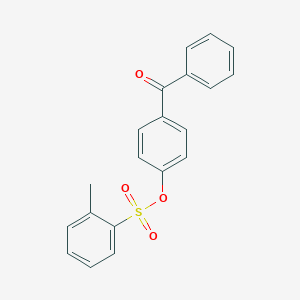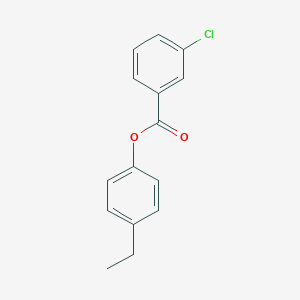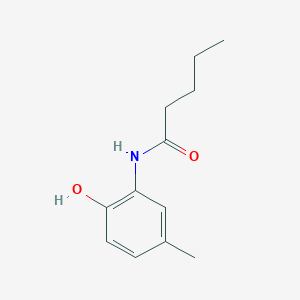
4-Benzoylphenyl 2-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzoylphenyl 2-methylbenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly used as a reagent in organic synthesis, and its unique properties have made it a useful tool in the development of new drugs and materials.
Mecanismo De Acción
The mechanism of action of 4-Benzoylphenyl 2-methylbenzenesulfonate is not well understood, but it is believed to involve the formation of covalent bonds with target molecules. This compound has been shown to react with nucleophiles such as amines and alcohols, which suggests that it may be useful in the development of new drugs that target these types of molecules.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-Benzoylphenyl 2-methylbenzenesulfonate have not been extensively studied. However, it has been shown to have some cytotoxic effects on cancer cells, suggesting that it may have potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Benzoylphenyl 2-methylbenzenesulfonate in lab experiments is its unique reactivity. This compound can react with a variety of nucleophiles, making it a useful tool in the development of new synthetic methods. However, its cytotoxic effects on cancer cells may limit its use in some experiments.
Direcciones Futuras
There are several potential future directions for research involving 4-Benzoylphenyl 2-methylbenzenesulfonate. One area of interest is the development of new drugs that target nucleophiles such as amines and alcohols. Additionally, this compound may be useful in the development of new synthetic methods and the synthesis of new materials. Further research is needed to fully understand the potential applications of this compound.
Métodos De Síntesis
The synthesis of 4-Benzoylphenyl 2-methylbenzenesulfonate involves the reaction of 4-bromoacetophenone with 2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound, which can be purified using standard techniques such as column chromatography.
Aplicaciones Científicas De Investigación
The unique properties of 4-Benzoylphenyl 2-methylbenzenesulfonate have made it a useful tool in scientific research. This compound has been used in the synthesis of various drugs and materials, including anti-cancer agents and liquid crystals. Additionally, it has been used in the development of new synthetic methods and as a reagent in organic chemistry.
Propiedades
Fórmula molecular |
C20H16O4S |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
(4-benzoylphenyl) 2-methylbenzenesulfonate |
InChI |
InChI=1S/C20H16O4S/c1-15-7-5-6-10-19(15)25(22,23)24-18-13-11-17(12-14-18)20(21)16-8-3-2-4-9-16/h2-14H,1H3 |
Clave InChI |
WJRLVTCHOGSEOX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1S(=O)(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC=CC=C1S(=O)(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(diethylamino)-2-methylphenyl]-2-ethylbutanamide](/img/structure/B290658.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290660.png)
![5-Bromo-2-naphthyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290661.png)
![1,3-Benzodioxol-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290662.png)
![4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290663.png)
![4-Benzoylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290664.png)




![N-[3-(1-hydroxyethyl)phenyl]pentanamide](/img/structure/B290671.png)
![N-[2-chloro-4-(pentanoylamino)phenyl]pentanamide](/img/structure/B290672.png)

